molecular formula C16H12N2O B1585425 4-(2,6-Dimethylphenoxy)phthalonitrile CAS No. 221302-75-6

4-(2,6-Dimethylphenoxy)phthalonitrile

Cat. No. B1585425
CAS RN: 221302-75-6
M. Wt: 248.28 g/mol
InChI Key: LJUVUOSWARAIBZ-UHFFFAOYSA-N
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Description

“4-(2,6-Dimethylphenoxy)phthalonitrile” is a chemical compound with the molecular formula C16H12N2O . It is also known as "1,2-Dicyano-4-(2’,6’-dimethylphenoxy)benzene" . The compound appears as a white to orange to green powder or crystal .


Synthesis Analysis

The synthesis of phthalocyanines (Pcs) containing sterically hindered 2,6-di-(tert-butyl)-4-methylphenol group was achieved by the cyclotetramerization of the 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile . All compounds were fully characterized by 1H and 13C NMR, infrared, elemental analysis, UV–Vis, and MALDI-TOF spectral data .


Molecular Structure Analysis

The molecular weight of “4-(2,6-Dimethylphenoxy)phthalonitrile” is 248.29 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 57 Å2, and the polarizability is 28.4±0.5 10-24 cm3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.0±45.0 °C at 760 mmHg, and a melting point of 109.0 to 112.0 °C . It is soluble in hot methanol . The compound is light-sensitive .

Scientific Research Applications

Microwave-Assisted Synthesis and Characterization

A study by Güzel et al. (2017) focused on the synthesis of water-soluble sulfonated phthalocyanines from a phthalonitrile derivative. These compounds exhibited significant aggregation behaviors and redox properties, showcasing their potential for various applications in supramolecular chemistry and electrochemical devices (Güzel, Koca, & Koçak, 2017).

Photophysicochemical Properties

Demirbaş et al. (2022) synthesized phthalocyanine derivatives with morpholine substituents to explore their solubility, aggregation behaviors, and photophysicochemical properties. These derivatives showed potential as Type II photosensitizers for photodynamic therapy in cancer treatment, highlighting their significance in medical applications (Demirbaş, Pişkin, Durmuş, & Kantekin, 2022).

Catalytic Activity in Oxidation Reactions

Gökçe et al. (2013) reported on a new phthalonitrile derivative and its catalytic efficiency in the oxidation of cyclohexene. This study not only provides insights into the synthesis of novel phthalocyanine compounds but also their application as catalysts in organic transformations (Gökçe, Saka, Bıyıklıoğlu, & Kantekin, 2013).

Electrochemical Redox and Sensing Properties

Novel tetrakis substituted metallophthalocyanines were synthesized by Günay et al. (2018), who explored their electron transfer properties and electrocatalytic activities. Their study not only underscores the structural characterization of these compounds but also their potential in sensing and electrochromic applications (Günay, Orman, Altındal, Salih, Özer, & Özkaya, 2018).

Photodynamic Therapy and Photosensitizing Efficiency

Yilmaz et al. (2014) synthesized diphenylethoxy-substituted metallophthalocyanines, evaluating their fluorescence and singlet oxygen quantum yields. The photophysicochemical properties suggested their potential use in photodynamic therapy, an important area of research in the treatment of cancer (Yilmaz, Erdoğmuş, & Şener, 2014).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for “4-(2,6-Dimethylphenoxy)phthalonitrile” are not mentioned in the search results, phthalocyanines (Pcs) and their derivatives have gained attention due to their unique physical and chemical properties . They have been employed in many areas of science and technology , and could be considered as important scaffolds for the construction of molecules with a vast array of applications .

properties

IUPAC Name

4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-11-4-3-5-12(2)16(11)19-15-7-6-13(9-17)14(8-15)10-18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUVUOSWARAIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359210
Record name 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Dimethylphenoxy)phthalonitrile

CAS RN

221302-75-6
Record name 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2',6'-Dimethylphenoxy)phthalonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-nitro-phthalonitrile (1 eq), 2,6-dimethylphenol (1.2 eq), K2CO3 (2 eq), and DMF (1 mL/mmol 4-nitro-phthalonitrile) was heated under nitrogen at 60° C. for 3 h with stirring. After cooling to ambient temperature the mixture was poured into water (6 mL/mL DMF) with stirring. The mixture was extracted twice with EtOAc. The combined organic phases were dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from EtOH to give the title compound as a tan solid (yield: 87%); 1H NMR (CDCl3, 200 MHz): δ=7.70 (d, 1H), 7.05 to 7.16 (m, 5H), 2.08 (s, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 4-(2,6-Dimethylphenoxy)phthalonitrile?

A1: 4-(2,6-Dimethylphenoxy)phthalonitrile consists of two benzene rings connected by an oxygen atom. One benzene ring has two cyano groups attached, while the other has two methyl groups at the 2 and 6 positions. []

Q2: Are there any interesting features in the crystal structure of 4-(2,6-Dimethylphenoxy)phthalonitrile?

A2: Yes, the compound crystallizes with two distinct molecules per asymmetric unit. The crystal structure is primarily stabilized by weak van der Waals interactions between these molecules. []

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